![molecular formula C18H18N4O6 B2861853 2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide CAS No. 476356-83-9](/img/structure/B2861853.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide” is a chemical compound with the molecular formula C16H19N3O8 . It has a molecular weight of 381.34 .
Synthesis Analysis
A two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines . A solvent-controllable protocol has been developed to produce versatile 3- (2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .Chemical Reactions Analysis
The compound is involved in a two-step one-pot aminobromination/chlorination of carbonyl alkynes via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.45±0.1 g/cm3 and a predicted pKa of 14.99±0.46 .科学的研究の応用
Anticancer Activity
Several compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For instance, a study explored the synthesis, structure, and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential targeting of the VEGFr receptor, which is significant in cancer research (Sharma et al., 2018). Another research effort focused on synthesizing novel 5-oxopyrrolidine derivatives, showing significant anticancer activity against certain cell lines, suggesting the versatility of pyrrolidine-based compounds in developing new anticancer drugs (Kairytė et al., 2022).
Antimicrobial Activity
Research on related compounds has also highlighted their potential in antimicrobial applications. A study synthesized N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, suggesting possible use in the development of new antimicrobial agents (Palamarchuk et al., 2019). Another investigation into N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives found these compounds exhibited in vitro antibacterial activity against several strains, including Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).
Molecular Docking and Synthesis Studies
The design and synthesis of compounds followed by molecular docking studies are crucial in drug development. An example includes the design-based synthesis of an indole acetamide derivative, which involved a comprehensive analysis, including molecular docking, geometrical optimization, and interaction energy studies, to explore its anti-inflammatory potential (Al-Ostoot et al., 2020).
Enzyme Inhibition and Mechanistic Studies
Compounds from the pyrrolidine and acetamide families have been researched for their potential as enzyme inhibitors. For example, a study synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles, evaluating them for their antioxidant and antitumor activities, providing insights into their mechanisms of action and potential therapeutic applications (Hamama et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13(9-21-15(25)4-5-16(21)26)19-11-2-1-3-12(8-11)20-14(24)10-22-17(27)6-7-18(22)28/h1-3,8H,4-7,9-10H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNGLAGHGVUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC(=CC=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2861776.png)
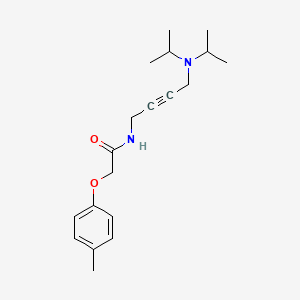
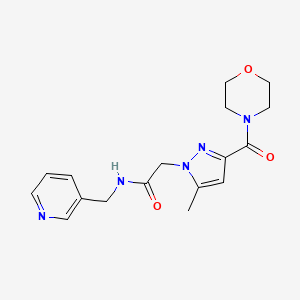
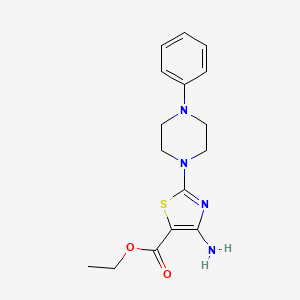
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)
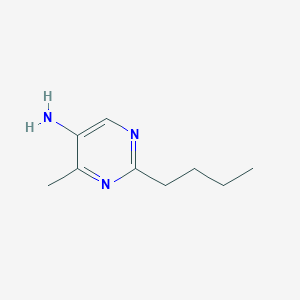
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)
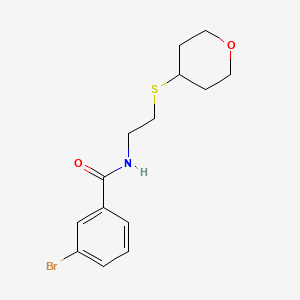
![7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861789.png)
![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)
![2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2861793.png)